Cas no 1314769-10-2 (2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine)

2-Bromo-5-(trifluoromethyl)phenylpropan-2-amine is a brominated aromatic compound featuring a trifluoromethyl substituent and a propan-2-amine moiety. Its unique structure, combining electron-withdrawing groups (bromo and trifluoromethyl) with an amine functionality, makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo substituent offers reactivity for further functionalization via cross-coupling reactions. The amine group provides a handle for derivatization, enabling the synthesis of diverse bioactive molecules. This compound is particularly useful in the development of fluorinated pharmaceuticals, where its structural motifs contribute to improved binding affinity and pharmacokinetic properties.
2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine structure
1314769-10-2 structure
商品名:2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine
CAS番号:1314769-10-2
MF:C10H11BrF3N
メガワット:282.100252389908
CID:5981268
PubChem ID:129955233

2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine
    • 2-(2-bromo-5-(trifluoromethyl)phenyl)propan-2-amine
    • Benzenemethanamine, 2-bromo-α,α-dimethyl-5-(trifluoromethyl)-
    • 2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
    • 1314769-10-2
    • EN300-1930940
    • インチ: 1S/C10H11BrF3N/c1-9(2,15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,15H2,1-2H3
    • InChIKey: VITMIQMBZCUSOG-UHFFFAOYSA-N
    • ほほえんだ: C1(C(C)(C)N)=CC(C(F)(F)F)=CC=C1Br

計算された属性

  • せいみつぶんしりょう: 281.00270g/mol
  • どういたいしつりょう: 281.00270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 密度みつど: 1.461±0.06 g/cm3(Predicted)
  • ふってん: 253.0±35.0 °C(Predicted)
  • 酸性度係数(pKa): 8.50±0.10(Predicted)

2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1930940-5.0g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
5g
$3147.0 2023-06-02
Enamine
EN300-1930940-2.5g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
2.5g
$2127.0 2023-09-17
Enamine
EN300-1930940-0.25g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
0.25g
$999.0 2023-09-17
Enamine
EN300-1930940-1.0g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
1g
$1086.0 2023-06-02
Enamine
EN300-1930940-0.5g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
0.5g
$1043.0 2023-09-17
Enamine
EN300-1930940-10g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
10g
$4667.0 2023-09-17
Enamine
EN300-1930940-10.0g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
10g
$4667.0 2023-06-02
Enamine
EN300-1930940-0.1g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
0.1g
$956.0 2023-09-17
Enamine
EN300-1930940-0.05g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
0.05g
$912.0 2023-09-17
Enamine
EN300-1930940-5g
2-[2-bromo-5-(trifluoromethyl)phenyl]propan-2-amine
1314769-10-2
5g
$3147.0 2023-09-17

2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amine 関連文献

2-2-bromo-5-(trifluoromethyl)phenylpropan-2-amineに関する追加情報

2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine: A Comprehensive Overview

2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine (CAS No. 1314769-10-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its bromine atom at the 2-position of the phenyl ring and a trifluoromethyl group at the 5-position, which contributes to its distinctive chemical properties. The presence of the trifluoromethyl group imparts electron-withdrawing effects, enhancing the compound's reactivity in various chemical transformations. Similarly, the bromine atom at the 2-position introduces additional functional versatility, making this compound a valuable building block in modern organic chemistry.

The synthesis of 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine involves a multi-step process that typically begins with the bromination of an aromatic ring. Recent advancements in catalytic methods have enabled more efficient and selective bromination reactions, reducing side reactions and improving yield. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution or coupling reactions, depending on the specific precursor used. Researchers have also explored green chemistry approaches to minimize environmental impact during synthesis, aligning with current sustainability trends in chemical manufacturing.

One of the most promising applications of 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine lies in its use as an intermediate in drug discovery. The compound's ability to participate in nucleophilic aromatic substitution reactions makes it an ideal candidate for constructing bioactive molecules with complex architectures. Recent studies have demonstrated its utility in developing inhibitors for kinases and other enzyme targets, highlighting its potential in therapeutic development.

In addition to pharmaceutical applications, 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine has found relevance in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as in the development of novel semiconducting materials. Researchers have explored its integration into conjugated systems to enhance charge transport properties, which could pave the way for advanced optoelectronic devices.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine's reactivity and stability. Quantum mechanical calculations have provided insights into its electronic structure, enabling more accurate predictions of its behavior in various chemical environments. These computational tools are increasingly being used to optimize reaction conditions and design novel synthetic pathways for this compound.

The environmental impact and safety profile of 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine are also subjects of ongoing research. Studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that industrial applications of this compound adhere to stringent environmental regulations and promote sustainable practices.

In conclusion, CAS No. 1314769-10-2, or 2-2-Bromo-5-(Trifluoromethyl)Phenylpropan-2-Amine, stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across pharmaceuticals, materials science, and beyond underscore its importance as a key intermediate in contemporary chemical research. As advancements continue to unfold, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.

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